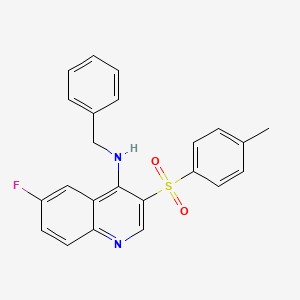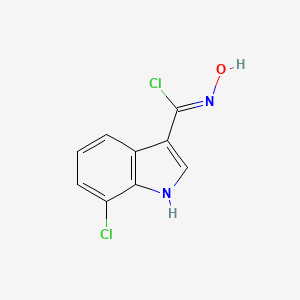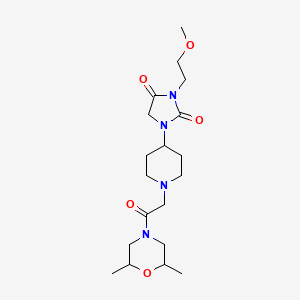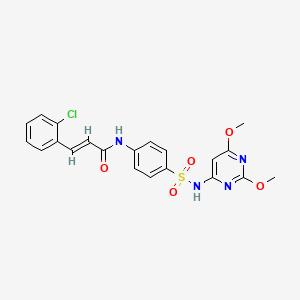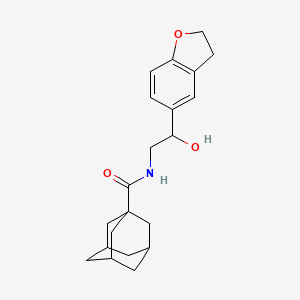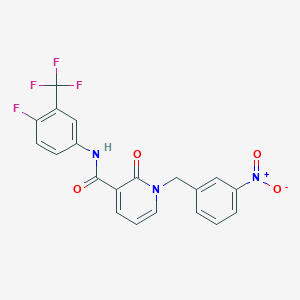
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F4N3O4 and its molecular weight is 435.335. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Nucleoside Transport
- Context: N-(4-fluoro-3-(trifluoromethyl)phenyl) derivatives have been studied for their ability to inhibit nucleoside transport proteins, particularly ENT1. These compounds are explored for their potential to improve oral absorption and CNS penetration due to their lower polarity compared to other inhibitors like 4-Nitrobenzylthioinosine (NBTI).
- Findings: It was found that replacing the ribose moiety of NBTI with substituted benzyl groups, including functionalities like halogen, hydroxyl, (trifluoro)methyl(-oxy), nitro, and amine, can result in derivatives with high affinity for ENT1. Substitutions at specific positions can significantly influence the affinity, demonstrating the importance of molecular structure in drug design and function.
- (Tromp et al., 2004)
Discovery as a Selective Met Kinase Inhibitor
- Context: Derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl) have been discovered as selective inhibitors of the Met kinase superfamily, which is significant in cancer research.
- Findings: These compounds demonstrated excellent in vivo efficacy and favorable pharmacokinetic and safety profiles, leading to their advancement into clinical trials.
- (Schroeder et al., 2009)
Synthesis and Characterization in Polyamide Development
- Context: The N-(4-fluoro-3-(trifluoromethyl)phenyl) structure has been used in the development of new aromatic polyamides.
- Findings: These polyamides are notable for their solubility in organic solvents, ability to form flexible films, and high thermal stability. Such characteristics make them promising for various industrial and technological applications.
- (Hsiao et al., 1999)
Development in Fluorine-18-labeled Antagonists
- Context: Fluorinated derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl) have been synthesized for use in radiolabeling, particularly with fluorine-18.
- Findings: These compounds have potential applications in medical imaging, such as positron emission tomography (PET), due to their biological properties and ability to clear the brain quickly.
- (Lang et al., 1999)
Synthesis of Diflunisal Carboxamides
- Context: N-(4-fluoro-3-(trifluoromethyl)phenyl) has been used in the synthesis of diflunisal carboxamides, compounds derived from an anti-inflammatory drug.
- Findings: These compounds were confirmed by single-crystal X-ray diffraction and demonstrated stability through intermolecular hydrogen bonding.
- (Zhong et al., 2010)
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4/c21-17-7-6-13(10-16(17)20(22,23)24)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-14(9-12)27(30)31/h1-10H,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFVUZDMBOYYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

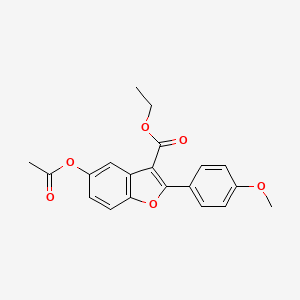
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid](/img/structure/B2974607.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2974608.png)
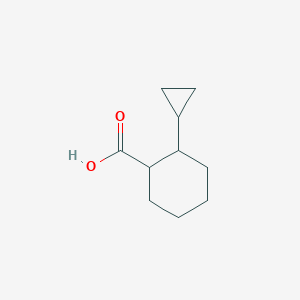
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2974612.png)
![N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974613.png)
![4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2974614.png)
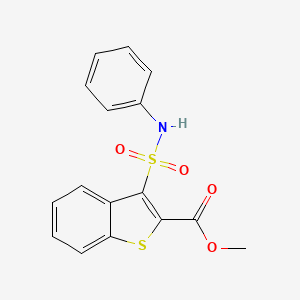
![2-N,4-N-Bis[(1-methylimidazol-2-yl)methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2974617.png)
